molecular formula C11H15NO3 B8518241 Methyl 2-[ethyl(3-hydroxyphenyl)amino]acetate

Methyl 2-[ethyl(3-hydroxyphenyl)amino]acetate

Cat. No. B8518241
M. Wt: 209.24 g/mol
InChI Key: DVPDXWJKULCVRQ-UHFFFAOYSA-N
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Patent
US04806488

Procedure details

Methyl bromoacetate (10.7 g, 70 mmole), 3-(ethylamino) phenol from above (4.8 g, 35 mmole), and ethyl diisopropyl amine (4.45 g, 35 mmole) were combined in 25 ml of toluene. The mixture was heated at 100° C. for 30 min. and then evaporated under vacuum and chromatographed on a silica gel column using 5% (v/v) methanol/methylene chloride. The combined fractions were washed with saturated sodium bicarbonate and neutralized with 0.1N HCL. The combined fractions were dried over Na2SO4 and evaporated to give 7.24 g of N-ethyl-N-3-hydroxyphenyl glycine methyl ester.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.45 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH2:7]([NH:9][C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1)[CH3:8].C(N(C(C)C)C(C)C)C>C1(C)C=CC=CC=1>[CH3:6][O:5][C:3](=[O:4])[CH2:2][N:9]([CH2:7][CH3:8])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[CH:11]=1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC=1C=C(C=CC1)O
Step Three
Name
Quantity
4.45 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column
WASH
Type
WASH
Details
The combined fractions were washed with saturated sodium bicarbonate and neutralized with 0.1N HCL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined fractions were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C1=CC(=CC=C1)O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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